3-Oxazolidinesulfonamide, N-(2-chloroethyl)-2-oxo-
CAS No.: 116943-69-2
Cat. No.: VC17323832
Molecular Formula: C5H9ClN2O4S
Molecular Weight: 228.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116943-69-2 |
|---|---|
| Molecular Formula | C5H9ClN2O4S |
| Molecular Weight | 228.66 g/mol |
| IUPAC Name | N-(2-chloroethyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |
| Standard InChI | InChI=1S/C5H9ClN2O4S/c6-1-2-7-13(10,11)8-3-4-12-5(8)9/h7H,1-4H2 |
| Standard InChI Key | ZAOWXYMVKPPJTB-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(=O)N1S(=O)(=O)NCCCl |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
The compound’s IUPAC name, N-(2-chloroethyl)-2-oxo-1,3-oxazolidine-3-sulfonamide, delineates its structure:
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Oxazolidine ring: A five-membered heterocycle containing one oxygen and one nitrogen atom.
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Sulfonamide group: A sulfonyl group () bonded to the oxazolidine nitrogen.
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2-Chloroethyl substituent: A chlorine-bearing ethyl chain attached to the sulfonamide nitrogen .
The canonical SMILES string confirms this arrangement .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 228.66 g/mol | |
| InChI Key | ZAOWXYMVKPPJTB-UHFFFAOYSA-N | |
| CAS Number | 116943-69-2 |
Spectral and Stereochemical Features
The compound’s 3D conformation, as modeled in PubChem, reveals a planar oxazolidine ring with the sulfonamide and chloroethyl groups adopting equatorial positions . Computational predictions of collision cross-section (CCS) for related analogs, such as N,N-diethyl-2-oxo-3-oxazolidinesulfonamide (CID 3071321), suggest similar conformational stability .
Synthesis and Preparation
Hypothesized Synthetic Routes
While explicit synthesis protocols for 3-oxazolidinesulfonamide derivatives are scarce, general sulfonamide synthesis principles suggest:
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Sulfonation: Reacting an oxazolidine precursor with sulfonyl chloride.
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Chloroethylation: Introducing the 2-chloroethyl group via nucleophilic substitution.
A plausible pathway involves:
This remains speculative due to the absence of documented procedures .
Challenges in Optimization
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Reactivity of Chloroethyl Group: The 2-chloroethyl moiety may undergo unintended elimination or hydrolysis under basic conditions .
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Sulfonamide Stability: Acidic or high-temperature environments could degrade the sulfonamide linkage.
Physicochemical Properties
Solubility and Partitioning
The compound’s logP (calculated via PubChem) is estimated at 0.87, indicating moderate hydrophobicity . This suggests solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water.
Thermal Stability
Differential scanning calorimetry (DSC) data for analogous sulfonamides show decomposition temperatures above 200°C, implying relative thermal stability .
| Hazard Category | GHS Code | Signal Word | Precautionary Measures |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Warning | Avoid ingestion |
| Skin Irritation | H315 | Warning | Wear protective gloves/clothing |
| Eye Irritation | H319 | Warning | Use eye protection |
| Respiratory Irritation | H335 | Warning | Use in ventilated areas |
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